

# A Comparative Analysis of Experimental and Theoretical Data for 2-Bromothiophenol

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For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Physicochemical Properties of **2-Bromothiophenol** 

This guide provides a detailed cross-reference of experimental and theoretical data for **2-Bromothiophenol**, a key reagent in organic synthesis and drug discovery. By presenting a side-by-side comparison of measured and predicted values for its fundamental physicochemical properties, this document aims to offer a robust resource for researchers utilizing this compound. The information is supplemented with detailed experimental protocols and a visual workflow to facilitate a deeper understanding of the data's context and acquisition.

## **Data Presentation: A Comparative Overview**

A critical aspect of utilizing any chemical compound in a research setting is a thorough understanding of its physical and chemical characteristics. The following tables summarize the available experimental data for **2-Bromothiophenol** and juxtapose it with predicted theoretical values.

Table 1: Physical Properties of **2-Bromothiophenol** 



Property	Experimental Value	Theoretical/Predicted Value
Boiling Point	95-96 °C[1]	Not available
128-130 °C at 25 mmHg[2][3]		
114-116 °C at 10 mmHg	_	
Melting Point	220-222 °C (in isopropanol)[2]	Not available
Density	1.573 g/mL at 25 °C[2][3]	Not available
Refractive Index	1.635 at 20 °C[2][3]	Not available

Table 2: Acidity of **2-Bromothiophenol** 

Property	Experimental Value	Theoretical/Predicted Value
рКа	Not available	5.90 ± 0.43[2]

Table 3: Spectroscopic Data for 2-Bromothiophenol

Spectrum	Experimental Data	Theoretical/Predicted Data
¹H NMR	A spectrum is available, with detailed assignments and coupling constants reported.[4]	Not available
<sup>13</sup> C NMR	Not available	Not available
Infrared (IR)	A gas-phase IR spectrum is available from the NIST WebBook.[5]	Not available

## **Experimental Protocols**

To ensure the reproducibility and accurate interpretation of the presented data, this section outlines the detailed methodologies for the key experiments cited.



## **Melting Point Determination**

The melting point of a solid is a crucial indicator of its purity. A common and reliable method for its determination is the capillary tube method.

#### Procedure:

- A small, finely powdered sample of the crystalline solid is packed into a thin-walled capillary tube, sealed at one end.
- The capillary tube is placed in a melting point apparatus, which slowly heats the sample.
- The temperature at which the solid first begins to melt and the temperature at which the last of the solid melts are recorded as the melting point range. A narrow melting point range is indicative of a pure compound.

#### **Boiling Point Determination**

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it.

#### Procedure:

- A small volume of the liquid is placed in a test tube or a specialized boiling point tube.
- A capillary tube, sealed at one end, is inverted and placed into the liquid.
- The setup is gently heated, and the temperature is monitored.
- The boiling point is the temperature at which a steady stream of bubbles emerges from the
  capillary tube, and upon cooling, the liquid is drawn back into the capillary tube. For
  measurements at reduced pressure, a vacuum is applied to the system, and the pressure is
  recorded along with the boiling point.

## pKa Determination of Thiols

The acid dissociation constant (pKa) is a measure of the acidity of a compound. For thiols, spectrophotometric or potentiometric titration methods are commonly employed.



Spectrophotometric Titration Procedure:

- A solution of the thiophenol is prepared in a suitable buffer system.
- The UV-Vis spectrum of the solution is recorded at various pH values.
- The pKa is determined by monitoring the change in absorbance at a specific wavelength corresponding to the protonated or deprotonated species and fitting the data to the Henderson-Hasselbalch equation.

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule.

<sup>1</sup>H and <sup>13</sup>C NMR Spectroscopy Procedure:

- A small amount of the 2-Bromothiophenol sample is dissolved in a deuterated solvent (e.g., CDCl<sub>3</sub>).
- The solution is transferred to an NMR tube.
- The NMR spectrum is acquired on a high-field NMR spectrometer.
- The resulting free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.
- Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS).

#### Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

#### Procedure:

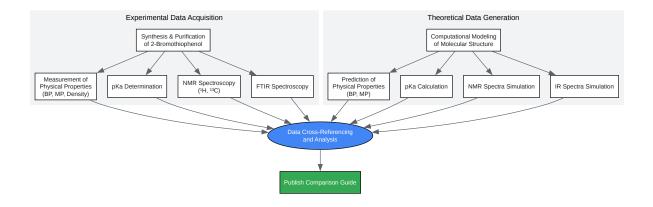
• A background spectrum of the empty sample compartment is recorded.



- For a liquid sample like **2-Bromothiophenol**, a thin film can be prepared between two salt plates (e.g., KBr or NaCl). For a gas-phase spectrum, the sample is introduced into a gas cell.
- The infrared beam is passed through the sample, and the transmitted radiation is detected.
- The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

## **Mandatory Visualization**

To visually conceptualize the workflow of comparing experimental and theoretical data for a given compound, the following diagram has been generated using the DOT language.



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Caption: Workflow for comparing experimental and theoretical data.



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